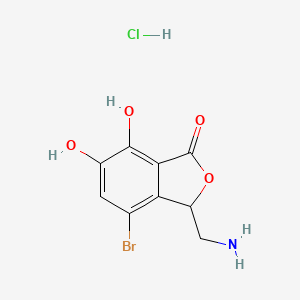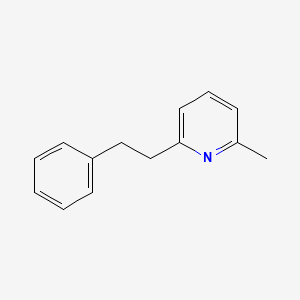
2-Methyl-6-(2-phenethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(2-phenethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a nitrogen atom in the ring structure. This particular compound is characterized by a methyl group at the second position and a phenethyl group at the sixth position of the pyridine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-phenethyl)pyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. This process can be carried out using a continuous flow setup, where the starting material is passed through a column packed with Raney nickel using a low boiling point alcohol like 1-propanol at high temperature . This method offers high selectivity and yields, making it suitable for industrial applications.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes. For example, the gas-phase methylation of pyridine with carbon monoxide and hydrogen over a nickel catalyst can produce 2-methylpyridine derivatives . This method is advantageous due to its scalability and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(2-phenethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitutions, while electrophilic substitutions may involve halogens or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various hydrogenated pyridine derivatives.
Applications De Recherche Scientifique
2-Methyl-6-(2-phenethyl)pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Methyl-6-(2-phenethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain receptors, influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-6-(phenylethynyl)pyridine: Known for its role as a selective antagonist for the metabotropic glutamate receptor subtype mGluR5.
Piperidine Derivatives: These compounds share a similar pyridine ring structure and are widely used in medicinal chemistry.
Uniqueness
2-Methyl-6-(2-phenethyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenethyl group on the pyridine ring makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new pharmacological agents.
Propriétés
Numéro CAS |
79560-56-8 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
2-methyl-6-(2-phenylethyl)pyridine |
InChI |
InChI=1S/C14H15N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 |
Clé InChI |
FOUQGIOHFGMUCO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


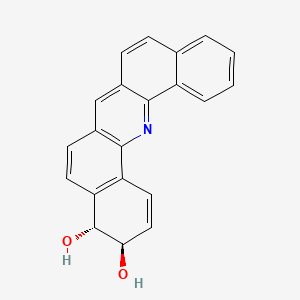
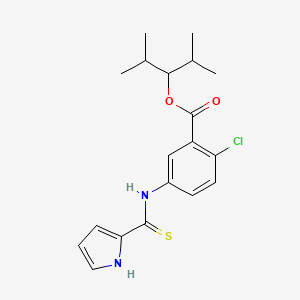
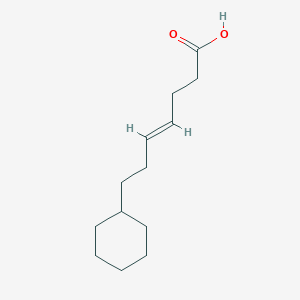
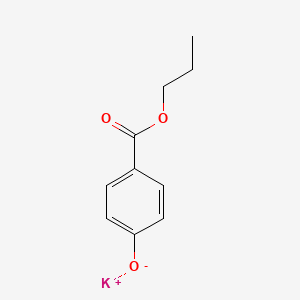
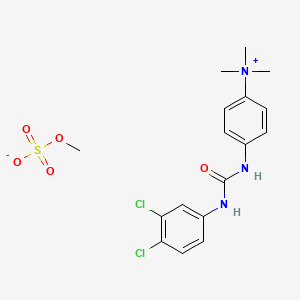
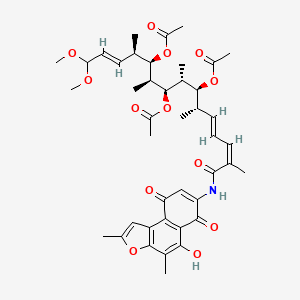

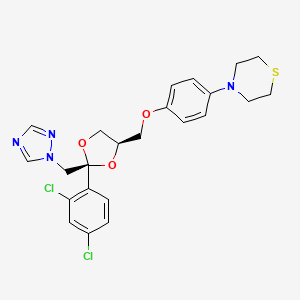
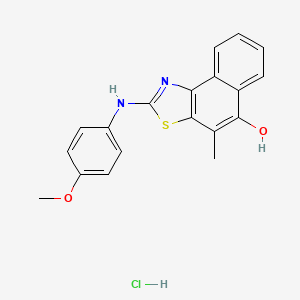

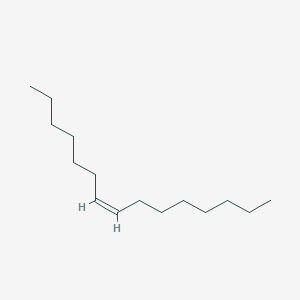
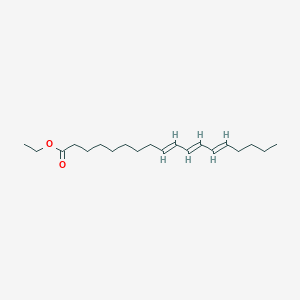
![Dicyclohexylammonium 3-[3-(acetylthio)-2-methylpropionyl]thiazolidine-4-carboxylate](/img/structure/B12703102.png)
